Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol
Description
Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol (IUPAC name) is a benzocyclobutene-derived hydroquinone compound featuring a fused bicyclic ring system with hydroxyl groups at positions 2 and 5. Notably, its 7-isopropenyl derivative (7-isopropenylthis compound) was isolated from the marine fungus Acremonium sp., exhibiting significant antioxidant activity . This compound’s unique structure enables applications in natural product chemistry and materials science.
Properties
CAS No. |
77627-60-2 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol |
InChI |
InChI=1S/C8H8O2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-4,9-10H,1-2H2 |
InChI Key |
GFPYPUDPPWWSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C21)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol typically involves multi-step organic reactions. One common method starts with the preparation of benzocyclobutene, which undergoes a series of reactions including bromination, Grignard reaction, and subsequent cyclization to form the desired bicyclic structure . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as rhodium complexes .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated bicyclic alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted bicyclic structures.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their stability and reactivity. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Hydroquinone and Diol Derivatives
Key Differences : The 7-isopropenyl group in the fungal derivative enhances bioactivity, while synthetic diols (e.g., 1-hydroxy-benzocyclobutane) focus on materials synthesis.
Carboxylic Acid Derivatives
Comparison : Positional isomerism (3- vs. 4-carboxylic acid) affects electronic properties and reactivity. The 3-carboxy derivative is more reactive in esterification due to steric accessibility.
Diketone and Carbonyl Derivatives
Key Insight : Diketones (e.g., 7,8-dione) are preferred in electronics for their planar structure and stability, while acetyl derivatives serve as synthetic intermediates.
Silane and Siloxane Derivatives
Comparison : Silane derivatives enable photopolymerization, whereas siloxanes improve thermal stability (up to 400°C) .
Halogenated Derivatives
Key Insight : Bromine at position 7 offers better accessibility for catalytic coupling compared to position 3.
Nitrogen-Containing Derivatives
Comparison : Amine derivatives expand utility in medicinal chemistry, with methoxy groups enhancing solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
